molecular formula C20H18N2O5 B2925974 1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-01-3

1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2925974
CAS No.: 877811-01-3
M. Wt: 366.373
InChI Key: OHPVFIBAGSEWJE-UHFFFAOYSA-N
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Description

1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structural motif where two rings are connected through a single atom, creating a three-dimensional structure. The presence of a nitrobenzoyl group and a spirochroman-piperidinone framework makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of chroman derivatives with piperidinone precursors under specific conditions.

Industrial production methods often employ catalytic processes to enhance yield and selectivity. Organocatalysts, such as N-heterocyclic carbenes or phosphines, are frequently used to facilitate the formation of the spirocyclic structure .

Chemical Reactions Analysis

1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, oxides, and substituted spiro compounds .

Scientific Research Applications

1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of the nitrobenzoyl group and the spirochroman-piperidinone framework, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1'-(3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-7-2-1-6-16(17)18)8-10-21(11-9-20)19(24)14-4-3-5-15(12-14)22(25)26/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVFIBAGSEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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